molecular formula C21H19N3O3 B11394365 5-[(4-ethoxyphenyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(4-ethoxyphenyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11394365
M. Wt: 361.4 g/mol
InChI Key: TYVFLCJHTRLILV-KPKJPENVSA-N
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Description

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features an oxazole ring, which is known for its stability and versatility in chemical reactions. The presence of ethoxy and methoxy groups further enhances its reactivity and potential for diverse applications.

Preparation Methods

Common synthetic routes may involve the use of reagents such as sodium borohydride (NaBH4) for reduction reactions and various catalysts to facilitate the formation of the oxazole ring . Industrial production methods would likely optimize these steps for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE include:

The uniqueness of 5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and the stability of the oxazole ring, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

5-(4-ethoxyanilino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H19N3O3/c1-3-26-17-10-8-16(9-11-17)23-21-19(14-22)24-20(27-21)12-7-15-5-4-6-18(13-15)25-2/h4-13,23H,3H2,1-2H3/b12-7+

InChI Key

TYVFLCJHTRLILV-KPKJPENVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)/C=C/C3=CC(=CC=C3)OC)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C=CC3=CC(=CC=C3)OC)C#N

Origin of Product

United States

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